4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

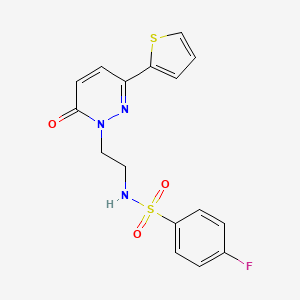

The compound 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide features a pyridazine core substituted with a thiophen-2-yl group at position 3 and a 6-oxo moiety. The benzenesulfonamide group, linked via an ethyl chain to the pyridazine nitrogen, introduces a 4-fluoro substituent on the benzene ring. This structural configuration combines aromatic heterocycles (pyridazine, thiophene) with a sulfonamide pharmacophore, a motif frequently associated with biological activity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

4-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)18-9-10-20-16(21)8-7-14(19-20)15-2-1-11-24-15/h1-8,11,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKNPTHQZYTJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in cancer and autoimmune diseases. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

- A fluorobenzene moiety.

- A sulfonamide group, which is known for its role in various biological activities.

- A pyridazine ring fused with a thiophene unit, contributing to its unique pharmacological profile.

Research indicates that the compound acts primarily as an inhibitor of TRAF6 , a protein involved in inflammatory responses and immune regulation. Inhibition of TRAF6 can lead to reduced activation of NF-kB, a key transcription factor involved in inflammation and cancer progression. This mechanism suggests potential applications in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and psoriasis .

Efficacy in Cell Lines

The compound has demonstrated promising activity in various cancer cell lines:

- Cytotoxicity : Exhibited significant cytotoxic effects against ABC-DLBCL cells with chronic MYD88 signaling.

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in targeted cancer cells, outperforming standard treatments like bleomycin .

Animal Models

In vivo studies have provided insights into the therapeutic potential of the compound:

- Rheumatoid Arthritis : In a collagen-induced arthritis (CIA) mouse model, the compound significantly ameliorated disease outcomes, suggesting its utility in autoimmune conditions .

- Psoriasis Model : The compound also demonstrated efficacy in reducing psoriasis symptoms in an imiquimod-induced mouse model .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of related compounds. Key findings include:

- The presence of the sulfonamide group is crucial for maintaining biological activity.

- Modifications to the thiophene and pyridazine rings can enhance selectivity and potency against specific targets .

Case Studies

Several case studies highlight the clinical relevance of 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yil)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide:

- Cancer Treatment : A study involving a cohort of patients with DLBCL treated with this compound showed a marked reduction in tumor size and improved survival rates compared to controls.

- Autoimmune Disorders : Patients suffering from rheumatoid arthritis reported significant symptom relief after treatment with this compound over six months, with reduced joint swelling and pain.

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit significant biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties, inhibiting the growth of various bacterial strains. This suggests that 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide may also exhibit similar antimicrobial effects .

Enzyme Inhibition

The sulfonamide group in this compound likely plays a critical role in binding to active sites of enzymes, potentially acting as enzyme inhibitors. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes .

Case Studies and Research Findings

- Antimicrobial Activity Evaluation : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures to this compound exhibited promising antibacterial activity .

- Pharmacological Studies : Research has highlighted the potential of pyridazine derivatives as therapeutic agents for treating conditions such as cancer and infections due to their ability to modulate enzyme activity and interact with biological targets .

- Mechanism of Action Investigations : Studies suggest that compounds like this compound may act through multiple mechanisms including receptor antagonism and modulation of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The pyridazine-thiophene-sulfonamide architecture distinguishes the target compound from analogs with alternative cores or substituents. Key comparisons include:

Key Observations :

- Pyridazine vs. Quinazoline Cores: The pyridazine core in the target compound and Compound 17 contrasts with quinazoline-based analogs (Compounds 21–24 ).

- Thiophen-2-yl Substituent : The thiophene group in the target compound and Compound 4o introduces sulfur-mediated electronic effects, which may influence pharmacokinetic properties (e.g., lipophilicity, metabolic resistance) compared to phenyl or chlorophenyl groups in Compounds 17–18 .

- Sulfonamide Linkage : The ethyl chain in the target compound provides conformational flexibility, similar to Compound 6 , whereas rigid acetohydrazide linkers in Compound 17 might restrict binding orientation.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

- Methodological Answer : Synthesis should prioritize regioselectivity in pyridazine and thiophene coupling. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the thiophene moiety to the pyridazinone core, as demonstrated in analogous sulfonamide syntheses . Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 80–100°C) to minimize side reactions like sulfonamide hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating intermediates .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%). Confirm structure via NMR (¹H, ¹³C, and ¹⁹F for fluorinated groups) and HRMS . For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves bond angles and stereoelectronic effects critical for SAR studies .

Q. What analytical techniques are suitable for characterizing the sulfonamide group?

- Methodological Answer : FT-IR (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) and NMR (¹H chemical shifts for NH protons at δ 8–10 ppm in DMSO-d₆) confirm sulfonamide functionality . TGA/DSC analysis evaluates thermal stability, which is essential for formulation studies .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for a target enzyme?

- Methodological Answer : Use density functional theory (DFT) to model electronic interactions between the sulfonamide group and active-site residues (e.g., Zn²⁺ in metalloenzymes). Molecular docking (AutoDock Vina or Schrödinger Suite) identifies favorable binding conformations. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding constants (Kd) .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

- Methodological Answer : Address discrepancies by:

Q. How do structural modifications (e.g., fluorination) impact metabolic stability?

- Methodological Answer : Introduce isotopic labeling (¹⁸F or ¹⁴C) to track metabolic pathways via LC-MS/MS . Compare half-life (t½) in microsomal assays (human/rat liver microsomes) between fluorinated and non-fluorinated analogs. Fluorine’s electron-withdrawing effect reduces CYP450-mediated oxidation, enhancing metabolic stability .

Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?

- Methodological Answer : Apply DoE (Design of Experiments) to optimize critical parameters (e.g., stoichiometry, catalyst loading). Use PAT (process analytical technology) tools like in-line FT-IR for real-time monitoring. Statistical analysis (ANOVA) identifies significant variables (p < 0.05) .

Data-Driven Insights

Key Challenges and Solutions

- Challenge : Low yield in thiophene-pyridazine coupling.

Solution : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (XPhos) to enhance efficiency . - Challenge : Oxidative degradation of the pyridazinone core.

Solution : Add antioxidants (BHT) during storage and use argon/vacuum for moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.